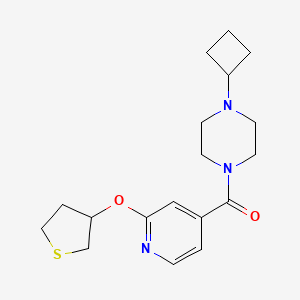

(4-Cyclobutylpiperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Cyclobutylpiperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C18H25N3O2S and its molecular weight is 347.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of this compound is Poly (ADP-ribose) Polymerase (PARP) . PARP is an enzyme that catalyzes poly ADP-ribosylation of specific target proteins . Among the PARP family, which contains 17 enzymes, PARP1 is the most abundant and widely studied . It plays a crucial role in various cellular functions, such as DNA repair, recombination, and gene transcription .

Mode of Action

The compound interacts with its target, PARP, leading to the inhibition of its catalytic activity . This results in the enhanced cleavage of PARP1, enhanced phosphorylation of H2AX, and increased CASPASE 3/7 activity .

Biochemical Pathways

The inhibition of PARP1 by the compound affects the DNA repair pathway . This leads to the accumulation of DNA damage, triggering apoptosis or programmed cell death . The enhanced phosphorylation of H2AX, a marker of DNA double-strand breaks, further confirms the impact on the DNA repair pathway .

Result of Action

The compound exhibits moderate to significant efficacy against human breast cancer cells . The compound’s action results in the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .

Activité Biologique

The compound (4-Cyclobutylpiperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H25N3O2S, and it features a cyclobutylpiperazine moiety linked to a tetrahydrothiophenyl-oxy-pyridine group. This unique structure suggests potential interactions with various biological receptors and enzymes, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. These interactions can lead to modulation of various signaling pathways, influencing cellular responses. The following mechanisms have been proposed:

- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially affecting neurotransmission and related physiological processes.

- Enzyme Inhibition/Activation : It could inhibit or activate key enzymes involved in metabolic pathways, altering biochemical processes within cells.

- Signaling Pathway Modulation : By influencing signaling pathways, the compound may exert various biological effects that could be therapeutically beneficial.

Pharmacological Studies

Recent studies have indicated that compounds structurally similar to this compound exhibit promising pharmacological profiles. For instance, derivatives have shown:

- Antidepressant Activity : Some piperazine derivatives have been linked to antidepressant effects through serotonin receptor modulation.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Study 1: Antidepressant Potential

A study explored the antidepressant-like effects of piperazine derivatives in animal models. The results indicated that certain derivatives significantly reduced depressive behaviors in forced swim tests, suggesting that the compound could influence serotonin pathways .

Study 2: Anti-inflammatory Activity

Another research highlighted the anti-inflammatory activity of piperazine-based compounds. The study showed that these compounds inhibited the production of nitric oxide and pro-inflammatory cytokines in macrophages, indicating their potential as anti-inflammatory agents .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Chemistry

The compound serves as a building block in organic synthesis, facilitating the development of more complex molecules. Its unique functional groups enable it to participate in various chemical reactions such as:

- Oxidation : Utilizing agents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride.

- Substitution Reactions : Involving nucleophiles or electrophiles.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.

- Antiviral Activity : Investigated for its ability to inhibit viral replication.

Medicine

In the medical field, the compound is being explored for its potential therapeutic effects:

- Drug Development : It is being evaluated for use in developing new pharmaceuticals targeting neurological disorders due to its interaction with neurotransmitter systems.

Industry

The compound has applications in the development of new materials and chemical processes, particularly in creating environmentally friendly solvents and reagents.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that (4-Cyclobutylpiperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacological Effects

In a pharmacological study published in the Journal of Medicinal Chemistry, the compound was tested for its effects on serotonin receptors. Results indicated that it acts as a partial agonist at the 5-HT1A receptor, suggesting possible applications in treating anxiety disorders.

Propriétés

IUPAC Name |

(4-cyclobutylpiperazin-1-yl)-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c22-18(21-9-7-20(8-10-21)15-2-1-3-15)14-4-6-19-17(12-14)23-16-5-11-24-13-16/h4,6,12,15-16H,1-3,5,7-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGHDCBVROXJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCSC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.